Product packaging for Benzo[b]selenophene-2-carboxaldehyde(Cat. No.:CAS No. 3541-39-7)

Benzo[b]selenophene-2-carboxaldehyde

Cat. No.: B14143496
CAS No.: 3541-39-7
M. Wt: 209.11 g/mol
InChI Key: QOYWRGOUVNSTRP-UHFFFAOYSA-N
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Description

Benzo[b]selenophene-2-carboxaldehyde is a high-value aromatic aldehyde that serves as a key synthetic intermediate in organic chemistry and materials science. Its core research value lies in its role as a versatile building block for the construction of complex π-conjugated molecular systems . This compound is instrumental in developing novel organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics . The aldehyde functional group is a critical site for further structural elaboration, enabling its use in palladium-catalyzed cross-coupling reactions to create tetracyclic heteroaromatic derivatives and other complex architectures . Furthermore, benzoselenophene derivatives are investigated for their biological activity. Research indicates that incorporating the benzoselenophene moiety into molecular frameworks, such as in aromaticity-extended resveratrol analogues, can significantly enhance antioxidant performance, attributed to the extended π-conjugation and efficient reduction of HOMO-LUMO energy gaps . Selenophene-containing compounds, in general, are also explored for their potential antitumor, anti-inflammatory, and antimetastatic properties . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6OSe B14143496 Benzo[b]selenophene-2-carboxaldehyde CAS No. 3541-39-7

Properties

CAS No.

3541-39-7

Molecular Formula

C9H6OSe

Molecular Weight

209.11 g/mol

IUPAC Name

1-benzoselenophene-2-carbaldehyde

InChI

InChI=1S/C9H6OSe/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-6H

InChI Key

QOYWRGOUVNSTRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C([Se]2)C=O

Origin of Product

United States

Significance of Benzofused Selenophenes in Organic Synthesis and Materials Science

Benzofused selenophenes, the core structure of Benzo[b]selenophene-2-carboxaldehyde, are bicyclic heterocyclic compounds that are analogues of well-known structures like indole (B1671886) and benzo[b]thiophene. Their importance stems from their utility as building blocks in both organic synthesis and the development of advanced functional materials.

In materials science, the incorporation of selenium into fused aromatic systems has been a promising strategy for creating novel organic semiconductors. researchgate.net Compared to their sulfur-containing counterparts (benzo[b]thiophenes), selenophene-based materials often exhibit advantageous properties. These can include a narrower optical band gap and enhanced intermolecular interactions due to strong Se-Se contacts in the solid state. rsc.org These characteristics are highly desirable for improving the performance of organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netacs.org The replacement of sulfur with selenium can favorably influence the optoelectronic properties of thiophene-containing molecules, making benzofused selenophenes attractive targets for researchers aiming to fine-tune the performance of functional materials. nih.gov

From a synthetic perspective, the benzo[b]selenophene (B1597324) ring is a versatile scaffold. A variety of synthetic methods have been developed for its construction and functionalization, allowing chemists to introduce a wide array of substituents onto the heterocyclic core. nih.govnih.gov This tolerance for diverse functional groups makes benzofused selenophenes valuable intermediates for assembling more complex, multi-ring heterocyclic systems. acs.org

Role of the Aldehyde Functional Group in Benzo B Selenophene Chemistry

The aldehyde functional group (-CHO) at the 2-position of the benzo[b]selenophene (B1597324) ring is pivotal to the compound's utility as a synthetic intermediate. This group provides a reactive site for a multitude of chemical transformations, primarily involving carbon-carbon bond formation. Drawing parallels from its well-studied sulfur analogue, benzo[b]thiophene-2-carboxaldehyde, which is a key building block for pharmaceuticals and agrochemicals, the aldehyde group in the selenium version offers extensive opportunities for chemical modification. chemimpex.comresearchgate.net

The aldehyde's carbonyl carbon is electrophilic, making it a prime target for nucleophilic attack. This reactivity allows Benzo[b]selenophene-2-carboxaldehyde to participate in a range of fundamental organic reactions. One of the most important of these is the Knoevenagel condensation, a reaction between a carbonyl compound and an active methylene (B1212753) compound. bhu.ac.in This reaction is widely used to synthesize α,β-unsaturated derivatives, which are themselves valuable precursors for more complex molecules. researchgate.netrsc.org For instance, the condensation with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) is a standard method for creating vinyl-linked systems that can extend the π-conjugated framework of the molecule, a key strategy in the design of organic electronic materials and dyes. bhu.ac.innih.gov

Beyond condensation reactions, the aldehyde group can be readily transformed into other functional groups. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or converted into an imine through condensation with primary amines, which can then be further reduced in a process known as reductive amination. This versatility makes this compound a valuable starting point for a diverse range of derivatives.

Overview of Research Areas Involving Benzo B Selenophene 2 Carboxaldehyde

Direct Formylation Approaches for this compound

Direct formylation provides a straightforward route to introduce an aldehyde group onto the selenophene (B38918) ring. The Vilsmeier-Haack reaction is a classic and effective method for this transformation on electron-rich aromatic systems.

Vilsmeier-Haack Formylation of Selenophene: Reaction Conditions and Mechanistic Insights

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgnrochemistry.com The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the active formylating agent in situ. jk-sci.comwikipedia.org

Reaction Conditions: The reaction conditions are generally mild, though the temperature can be adjusted based on the reactivity of the substrate, ranging from below 0°C to 80°C. jk-sci.com Common solvents include dichloromethane (B109758) (DCM) or using DMF itself as the solvent. nrochemistry.com The process involves the initial formation of the Vilsmeier reagent, followed by the electrophilic attack on the selenophene ring and a final hydrolysis step during workup to yield the aldehyde. wikipedia.org

Mechanistic Insights: The mechanism proceeds in two main stages:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This species is a weaker electrophile than those used in Friedel-Crafts acylations, which is why the Vilsmeier-Haack reaction is particularly suitable for activated, electron-rich systems like selenophene. chemistrysteps.com

Electrophilic Aromatic Substitution: The electron-rich selenophene ring acts as a nucleophile, attacking the Vilsmeier reagent. nrochemistry.com This leads to the formation of an iminium ion intermediate attached to the selenophene ring. A subsequent aqueous workup hydrolyzes this intermediate to afford the final product, this compound. wikipedia.org

Regioselectivity in Electrophilic Formylation Processes

The formylation of selenophene exhibits high regioselectivity, a critical aspect for synthetic utility. Selenophene, being an aromatic heterocycle, undergoes electrophilic substitution reactions preferentially at the 2- or 2,5-positions. stackexchange.com

The positional selectivity is dictated by the stability of the cationic intermediate (σ-complex) formed during the electrophilic attack. Attack at the α-position (C2) is strongly favored over the β-position (C3). This preference is attributed to the ability of the selenium heteroatom to better stabilize the positive charge of the intermediate σ-complex formed during α-substitution through resonance. researchgate.net The reactivity order among five-membered heterocycles in such reactions is generally pyrrole (B145914) > furan (B31954) > selenophene > thiophene (B33073), highlighting that selenophene is sufficiently activated for this transformation. jk-sci.comresearchgate.net This inherent electronic preference ensures that the Vilsmeier-Haack formylation of unsubstituted selenophene yields the 2-carboxaldehyde derivative with high selectivity.

Multi-Step Synthetic Strategies from Selenophene Precursors

When direct formylation is not feasible or when more complex derivatives are desired, multi-step sequences starting from pre-functionalized selenophenes are employed.

Derivatization of Selenophene-2,5-dicarboxaldehyde via Selective Reduction

One multi-step approach could involve the synthesis of Selenophene-2,5-dicarboxaldehyde, followed by the selective reduction of one of the two aldehyde groups to a methyl group or an alcohol, which could then be further modified. The key challenge in this strategy is achieving mono-reduction. While specific studies on Selenophene-2,5-dicarboxaldehyde are not prevalent, general methods for the selective reduction of aromatic aldehydes offer viable pathways.

Several strategies have been developed for the chemoselective reduction of aldehydes, which could be applied to a dialdehyde (B1249045) system:

Enzymatic Reduction: Biocatalysts, such as E. coli whole cells, can perform highly selective reductions of aldehydes to their corresponding alcohols under mild conditions, often showing high tolerance for other functional groups. nih.gov

Catalytic Hydrogenation: The use of specific catalysts, such as novel palladium nanoparticle systems, allows for the efficient and selective reduction of aromatic aldehydes to alcohols using H₂ as the hydrogen source in an aqueous solvent. globethesis.com

Chemical Reducing Agents: Reagents like sodium dithionite (B78146) have been shown to selectively reduce aldehydes in the presence of ketones. nih.gov By carefully controlling stoichiometry and reaction conditions, it may be possible to achieve mono-reduction of a dialdehyde.

These methods provide a toolkit for potentially converting Selenophene-2,5-dicarboxaldehyde into a mono-aldehyde precursor for more advanced derivatives.

Nucleophilic Aromatic Substitution and Cyclization Routes for Benzo[b]selenophenes

A sophisticated strategy for constructing the benzo[b]selenophene core involves an intramolecular nucleophilic aromatic substitution (S(N)Ar) followed by cyclization. A notable example is the base-promoted transformation of 4-(3-nitroaryl)-1,2,3-selenadiazoles. nih.gov

This reaction proceeds through the initial formation of an eneselenolate intermediate. This intermediate then undergoes a 5-exo-trig cyclization, where the selenium nucleophile attacks the nitro-activated aromatic ring. The regiochemistry of this intramolecular cyclization is dependent on the reaction conditions. nih.gov

S(N)Ar(Cl) Pathway: In the absence of an oxidant and with a halogen (like chlorine) present on the aromatic ring, the reaction follows a traditional nucleophilic aromatic substitution of the halogen. nih.gov

ONSH Pathway: In the presence of an oxidant, an Oxidative Nucleophilic Substitution of Hydrogen (ONSH) can occur, where a hydrogen atom is displaced instead of a traditional leaving group. nih.gov

This methodology provides a powerful route to regioselectively synthesize substituted benzo[b]selenophenes that are not easily accessible through other means. nih.gov

Electrophilic Cyclization Strategies for the Benzo[b]selenophene Ring System

One of the most versatile and high-yielding methods for synthesizing the benzo[b]selenophene ring system is through the electrophilic cyclization of ortho-alkynyl selenoether precursors. This strategy involves the intramolecular attack of the selenium atom onto an alkyne that has been activated by an electrophile. nih.gov

This approach typically starts with a 1-(1-alkynyl)-2-(methylseleno)arene, which can be readily prepared via Sonogashira coupling. nih.gov The subsequent cyclization is triggered by the addition of an electrophile (E⁺). The reaction proceeds under exceptionally mild conditions, often at room temperature, and tolerates a wide variety of functional groups, including esters, nitriles, alcohols, and nitro groups. nih.gov

The general mechanism involves the attack of the alkyne on the electrophile, forming a reactive intermediate (such as a seleniranium ion when iodine is used), which is then attacked intramolecularly by the selenium atom to form the five-membered selenophene ring. nih.gov A wide range of electrophiles can be used to initiate the cyclization, leading to diverse 2,3-disubstituted benzo[b]selenophenes. nih.gov

The table below summarizes various electrophiles used in this cyclization and the resulting substitution pattern on the benzo[b]selenophene product.

Electrophile (E⁺)Reagent SourceResulting 3-SubstituentReference
I⁺I₂, IClIodo nih.gov
Br⁺Br₂, NBSBromo nih.gov
PhSe⁺PhSeCl, PhSeBrPhenylseleno nih.gov
Hg²⁺Hg(OAc)₂Acetoxymercuri nih.gov
SMe⁺Me₂S₂OTf₂Thiomethyl organic-chemistry.org

This method is particularly valuable as it allows for the introduction of useful functional handles, such as an iodine atom at the 3-position, which can be further functionalized using palladium-catalyzed cross-coupling reactions. nih.gov

Cyclization of 1-(1-Alkynyl)-2-(methylseleno)arenes

A highly effective method for constructing 2,3-disubstituted benzo[b]selenophenes involves the electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes. nih.gov This approach is notable for its mild reaction conditions and tolerance of a diverse array of functional groups. nih.gov The synthesis is typically a two-step process, beginning with the Sonogashira coupling of 2-iodoselenoanisoles with various terminal alkynes to generate the 1-(1-alkynyl)-2-(methylseleno)arene precursors. nih.gov

The subsequent and crucial step is the electrophilic cyclization. A range of electrophiles can be employed to initiate the ring closure, including bromine (Br₂), N-Bromosuccinimide (NBS), iodine (I₂), iodine monochloride (ICl), and phenylselenyl chloride (PhSeCl). nih.gov The reaction proceeds rapidly, often at room temperature. For instance, the iodocyclization of 1-(1-decynyl)-2-(methylseleno)benzene using I₂ in dichloromethane affords a near-quantitative yield of the corresponding 2,3-disubstituted benzo[b]selenophene in just 30 minutes. nih.gov This method accommodates substrates with alcohol, ester, nitrile, nitro, and silyl (B83357) functional groups, highlighting its synthetic utility. nih.govresearchgate.net The choice of electrophile allows for the direct installation of a handle, such as a halogen, at the 3-position, which can be used for further functionalization. nih.gov

Substrate (1-(1-Alkynyl)-2-(methylseleno)arene)ElectrophileSolventTimeProductYield (%)Reference
1-(1-Decynyl)-2-(methylseleno)benzeneI₂CH₂Cl₂30 min3-Iodo-2-octylbenzo[b]selenophene~100 nih.gov
1-(Phenylethynyl)-2-(methylseleno)benzeneI₂CH₂Cl₂30 min3-Iodo-2-phenylbenzo[b]selenophene98 nih.gov
1-(Triethylsilylethynyl)-2-(methylseleno)benzeneI₂CH₂Cl₂30 min3-Iodo-2-(triethylsilyl)benzo[b]selenophene91 nih.gov
1-(1-Decynyl)-2-(methylseleno)benzeneBr₂CH₂Cl₂30 min3-Bromo-2-octylbenzo[b]selenophene97 nih.gov
1-(1-Decynyl)-2-(methylseleno)benzenePhSeClCH₂Cl₂30 min2-Octyl-3-(phenylselanyl)benzo[b]selenophene94 nih.gov

Chalcogenocyclization Reactions and Their Mechanistic Pathways

Chalcogenocyclization represents a broad class of reactions for synthesizing selenium-containing heterocycles. These reactions involve the intramolecular cyclization of substrates containing both a selenium nucleophile and an unsaturated carbon-carbon bond (alkyne or alkene). rsc.org A common strategy involves the in situ generation of an electrophilic selenium species, which then triggers the cyclization cascade. researchgate.netresearchgate.net

For example, diorganyl diselenides (R-Se-Se-R) can be treated with an oxidizing agent, such as Oxone®, to generate a reactive electrophilic organoselenium species. researchgate.netrsc.org This species is then attacked by the alkyne moiety of an appropriate precursor, leading to intramolecular ring closure. rsc.org Another approach uses reagents like trichloroisocyanuric acid (TCCA) to react with diselenides, forming an electrophilic selenium species in situ that promotes the cyclization of 2-alkynylselenoanisoles to yield 3-organoselanyl-benzo[b]selenophenes. researchgate.net

The mechanistic pathway is generally believed to proceed through the formation of a cyclic seleniranium ion intermediate. rsc.org The electrophilic selenium species (Se⁺) adds to the carbon-carbon triple bond of the substrate, forming the three-membered seleniranium ring. This is followed by an intramolecular nucleophilic attack from the arene ring (endo cyclization), which opens the strained seleniranium intermediate and forms the five-membered selenophene ring, resulting in the benzo[b]selenophene skeleton. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated Benzo[b]selenophenes

Halogenated benzo[b]selenophenes are versatile intermediates for creating more complex derivatives. The carbon-halogen bond provides a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed reactions are particularly prominent in this context. nih.gov

Stille Coupling with Organostannane Reagents

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) reagent and an organic halide or pseudohalide. wikipedia.org In the context of benzo[b]selenophene chemistry, a halogenated derivative (e.g., 3-bromobenzo[b]selenophene) can be coupled with an organostannane reagent (R-SnR'₃) in the presence of a palladium catalyst. nih.gov

The catalytic cycle involves three key steps:

Oxidative Addition : The Pd(0) catalyst adds to the carbon-halogen bond of the benzo[b]selenophene, forming a Pd(II) complex. wikipedia.org

Transmetalation : The organic group (R) is transferred from the organostannane to the palladium center, displacing the halide. wikipedia.org

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst. wikipedia.org

This reaction is highly valued for its tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback. wikipedia.org

Suzuki-Miyaura Coupling with Organoboronic Acids

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, pairing an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. core.ac.ukorganic-synthesis.com This palladium-catalyzed reaction is favored for the low toxicity and high stability of the boron reagents. core.ac.uk Halogenated selenophenes and their benzo-fused analogues are suitable substrates for Suzuki coupling. nih.govmdpi.com

For instance, a 3-bromobenzo[b]selenophene can react with an arylboronic acid in the presence of a palladium catalyst (such as Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (like K₂CO₃ or CsF) to yield a 3-arylbenzo[b]selenophene. organic-synthesis.comnih.gov This reaction is instrumental in synthesizing biaryl structures and extending the conjugation of the benzo[b]selenophene system, which is crucial for applications in organic electronics. mdpi.com

Reaction TypeHalogenated SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Stille CouplingHalo-benzo[b]selenopheneOrganostannane (R-SnBu₃)Pd(0) catalystR-benzo[b]selenophene nih.gov, wikipedia.org
Suzuki-MiyauraHalo-benzo[b]selenopheneBoronic acid (R-B(OH)₂)Pd(0)/Pd(II) catalyst + BaseR-benzo[b]selenophene mdpi.com, nih.gov

Palladium-Catalyzed Synthesis of Fused Heteroacenes

Benzo[b]selenophenes serve as key building blocks for the synthesis of larger, fused polycyclic heteroaromatic systems, often referred to as heteroacenes. Palladium catalysis enables elegant cascade reactions that can construct these complex architectures in a single step. beilstein-journals.org

A powerful strategy involves a palladium-catalyzed domino reaction that combines a Suzuki-Miyaura cross-coupling with an intramolecular C-H arylation. beilstein-journals.org For example, a dihalogenated arene can be reacted with a heteroarylboronic acid, such as a benzo[b]selenophene-boronic acid. The initial Suzuki coupling forms a C-C bond, and under the same reaction conditions, the palladium catalyst then facilitates a second, intramolecular C-H activation/arylation step to complete the fusion, yielding a complex acenaphthylene-fused heteroarene. beilstein-journals.org This approach provides an efficient route to novel organic semiconductor materials. acs.org

Fiesselmann Type Reactions in Benzo[b]selenophene Derivative Synthesis

The Fiesselmann thiophene synthesis is a classic method for creating substituted thiophenes. wikipedia.org This reaction has been cleverly adapted to synthesize thiophene rings fused onto existing heterocyclic systems, including benzo[b]selenophenes. acs.orgrsc.org This extension allows for the construction of novel benzo researchgate.netresearchgate.netselenopheno[3,2-b]thiophene derivatives, which are of interest as organic semiconductor materials. rsc.org

In this adaptation, the synthesis starts with a functionalized benzo[b]selenophene. For example, a 3-bromobenzo[b]selenophen-2-yl ketone is treated with methyl thioglycolate in the presence of a base. rsc.org The reaction proceeds through a sequence of nucleophilic substitution, addition, and condensation-cyclization, ultimately forming a thiophene ring fused to the 'b' face of the original benzo[b]selenophene core. wikipedia.orgrsc.org This demonstrates the versatility of classic named reactions in modern synthetic strategies for creating complex, selenium-containing heteroacenes. acs.org

Advanced Approaches for π-Extended and Fused Selenophene Systems

The aldehyde functional group at the 2-position of the benzo[b]selenophene scaffold is a versatile handle for a variety of carbon-carbon bond-forming reactions. These reactions are pivotal in the construction of larger aromatic systems and in the annulation of additional heterocyclic rings. Key strategies include condensation reactions, such as the Knoevenagel condensation, and olefination reactions, most notably the Wittig reaction. These methods allow for the precise and efficient elongation of the conjugated system, leading to materials with tailored optoelectronic properties. Furthermore, intramolecular cyclization strategies provide a powerful means to access complex, fused architectures, which are of interest for applications in high-performance organic field-effect transistors and photovoltaics.

π-Extended Systems via Condensation and Olefination Reactions

The Knoevenagel condensation is a widely utilized method for the formation of a new carbon-carbon double bond through the reaction of an aldehyde with an active methylene compound. This reaction is particularly effective for extending the π-system of this compound. By reacting the aldehyde with various active methylene compounds, a diverse range of π-extended derivatives can be synthesized. For instance, the condensation with malononitrile (B47326) or ethyl cyanoacetate (B8463686) introduces a cyano-substituted vinyl group, which can further influence the electronic properties of the molecule.

Similarly, the Wittig reaction provides a robust method for converting the aldehyde into an alkene with a high degree of control over the geometry of the newly formed double bond. The reaction of this compound with a variety of phosphonium ylides allows for the introduction of diverse substituents, thereby tuning the electronic and steric properties of the final product. This methodology is instrumental in the synthesis of styryl dyes and other chromophores where the extended conjugation path is crucial for their color and photophysical properties.

Table 1: Synthesis of π-Extended Benzo[b]selenophene Derivatives
Reactant for this compoundReaction TypeProductKey Features of Product
MalononitrileKnoevenagel Condensation2-(Benzo[b]selenophen-2-ylmethylene)malononitrileExtended π-system with electron-withdrawing groups
Ethyl cyanoacetateKnoevenagel CondensationEthyl 2-cyano-3-(benzo[b]selenophen-2-yl)acrylateIntroduces an ester and a cyano group for further functionalization
Benzyltriphenylphosphonium chlorideWittig Reaction2-(2-Phenylethenyl)benzo[b]selenopheneCreates a styryl-type derivative with extended conjugation
(Triphenylphosphoranylidene)acetonitrileWittig Reaction3-(Benzo[b]selenophen-2-yl)acrylonitrileAdds a vinylnitrile moiety, a versatile synthetic intermediate

Fused Selenophene Systems via Intramolecular Cyclization

The construction of fused selenophene systems often involves multi-step synthetic sequences that culminate in an intramolecular cyclization reaction. While direct cyclization starting from this compound can be challenging, it often serves as a precursor to a substrate that is primed for cyclization. For example, the aldehyde can be converted into a more complex intermediate which then undergoes a ring-closing reaction to form a new heterocyclic ring fused to the original benzo[b]selenophene core.

Electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes is a powerful method for the synthesis of 2,3-disubstituted benzo[b]selenophenes. nih.gov This approach allows for the introduction of a variety of functional groups and proceeds under mild conditions. nih.gov Although this method does not directly start from the carboxaldehyde, it highlights a key strategy for constructing substituted benzo[b]selenophene cores which can then be further elaborated.

More advanced fused systems, such as benzo[b]selenopheno[2,3-c]quinolines and chromen-2-one derivatives, can be envisioned through synthetic pathways where the aldehyde group of this compound is first transformed into a reactive intermediate that can participate in a subsequent cyclization step. These fused systems are of significant interest due to their rigid, planar structures and extended π-conjugation, which are desirable characteristics for organic electronic materials.

Table 2: Representative Fused Selenophene Systems and Synthetic Precursors
Target Fused SystemGeneral Synthetic StrategyRole of this compound
Benzo[b]selenopheno[3,2-b]indoleFischer indole (B1671886) synthesis from a benzo[b]selenophene-derived ketoneCan be oxidized to the corresponding carboxylic acid, a precursor to the required ketone
Benzo[b]selenopheno[2,3-c]quinolineFriedländer annulationCan be a precursor to a 2-aminobenzoselenophene derivative
Chromen-2-one fused to benzo[b]selenophenePerkin reaction or Pechmann condensationCan be converted to a derivative suitable for condensation with a phenol

Reactivity of the Formyl Group

The aldehyde functional group at the C2 position of the benzo[b]selenophene ring is the primary site for a variety of chemical transformations. Its reactivity is characteristic of aromatic aldehydes, participating in nucleophilic additions, condensations, oxidation, and reduction reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity allows for the formation of new carbon-carbon bonds through reactions with organometallic reagents or ylides.

Grignard Reactions: The addition of Grignard reagents (R-MgX) to the aldehyde is expected to proceed via nucleophilic attack on the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent acidic workup would yield a secondary alcohol, (benzo[b]selenophen-2-yl)(R)methanol.

Wittig Reaction: The Wittig reaction provides a key route for alkene synthesis. This compound is expected to react with a phosphorus ylide (a Wittig reagent) to form a 2-vinylbenzo[b]selenophene derivative and triphenylphosphine (B44618) oxide. The reaction proceeds through a betaine (B1666868) intermediate, which collapses to form the alkene.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The formyl group readily undergoes condensation reactions with primary amines and related nitrogen nucleophiles, as well as with oxygen nucleophiles, to form a range of derivatives. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule.

Key condensation reactions include:

Formation of Imines (Schiff Bases): Reaction with primary amines (R-NH₂) leads to the formation of N-substituted imines.

Formation of Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) yields this compound oxime.

Formation of Hydrazones: Reaction with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces the corresponding hydrazones. This reactivity is analogous to that observed in the benzo[b]thiophene series, where benzo[b]thiophene-2-carbohydrazide is condensed with various aldehydes to form acylhydrazones. nih.gov

Knoevenagel Condensation: This reaction involves the condensation with compounds containing an active methylene group, such as malonic acid or its esters, in the presence of a basic catalyst. researchgate.nettue.nl This would lead to the formation of a (benzo[b]selenophen-2-yl)acrylic acid derivative after decarboxylation.

Below is a table summarizing these condensation reactions.

NucleophileReagent ExampleProduct Class
Primary AmineAnilineImine (Schiff Base)
HydroxylamineNH₂OH·HClOxime
HydrazineN₂H₄Hydrazone
Active Methylene CompoundMalonic Acidα,β-unsaturated acid

Oxidation Pathways to Benzo[b]selenophene-2-carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, Benzo[b]selenophene-2-carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents.

Potassium Permanganate (B83412) (KMnO₄): In a basic solution, permanganate is a strong oxidizing agent that can effectively convert the aldehyde to a carboxylate salt, which is then protonated in an acidic workup.

Tollens' Reagent ([Ag(NH₃)₂]⁺): This mild oxidizing agent, consisting of a silver-ammonia complex, selectively oxidizes aldehydes. The reaction results in the formation of the carboxylate and the deposition of elemental silver as a "silver mirror," which serves as a classic qualitative test for aldehydes.

Jones Oxidation: Using chromium trioxide (CrO₃) in a mixture of sulfuric acid and acetone (B3395972) (Jones reagent) is another effective method for oxidizing aldehydes to carboxylic acids.

Reduction Pathways to Hydroxymethylbenzo[b]selenophenes

Reduction of the formyl group yields the primary alcohol, (benzo[b]selenophen-2-yl)methanol. This is typically accomplished using metal hydride reducing agents.

Sodium Borohydride (B1222165) (NaBH₄): This is a selective reducing agent that readily reduces aldehydes and ketones. umass.eduscielo.brresearchgate.net The reaction is typically carried out in an alcoholic solvent like ethanol (B145695) or methanol. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon.

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, LiAlH₄ also efficiently reduces aldehydes to primary alcohols. orgsyn.org Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

The general mechanism for these reductions is outlined below:

Nucleophilic attack of a hydride ion on the carbonyl carbon.

Formation of a tetracoordinate alkoxide intermediate.

Protonation of the alkoxide during workup (e.g., with water or dilute acid) to give the final alcohol product.

Electrophilic Substitution on the Benzo[b]selenophene Core

The benzo[b]selenophene ring system is an electron-rich aromatic structure and is susceptible to electrophilic attack. The position of substitution is directed by the heteroatom and the existing substituent.

Regioselective Substitution at C3 and Other Positions

With the C2 position occupied by the electron-withdrawing carboxaldehyde group, electrophilic substitution is strongly directed to the C3 position of the selenophene ring. thieme-connect.de The selenium atom can stabilize the cationic intermediate (Wheland intermediate) formed by attack at C3 through resonance, making this position the most nucleophilic.

Common electrophilic substitution reactions include:

Halogenation: Bromination or chlorination introduces a halogen atom at the C3 position. Electrophilic cyclization of alkyne precursors using reagents like Br₂, NBS, and I₂ readily forms 3-halobenzo[b]selenophenes. nih.gov

Nitration: Reaction with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would be expected to yield 3-nitrothis compound.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), acylation with an acyl chloride or anhydride (B1165640) introduces an acyl group at the C3 position. thieme-connect.degoogle.comethz.ch

Vilsmeier-Haack Formylation: While the C2 position is already formylated, if the reaction were performed on a 2-substituted benzo[b]selenophene where the C3 position is available, formylation would occur there. organic-chemistry.org

If the C3 position is blocked, electrophilic substitution can occur on the benzene (B151609) portion of the molecule, typically at the C4 or C6 positions, depending on the directing effects of any substituents on the benzene ring.

The table below summarizes the outcomes of key electrophilic substitution reactions on the benzo[b]selenophene core when the C2 position is substituted.

ReactionElectrophileReagent ExamplePrimary Product Position
BrominationBr⁺Br₂ in CH₂Cl₂C3
IodinationI⁺I₂ in CH₂Cl₂C3
AcylationRCO⁺Acetyl chloride / AlCl₃C3

Impact of Existing Substituents on Ring Activation and Directivity

The reactivity of an aromatic ring system towards electrophilic substitution is significantly influenced by the electronic properties of its substituents. Substituents are broadly classified as either activating or deactivating groups, which also direct incoming electrophiles to specific positions (ortho, para, or meta). libretexts.orgunizin.org

The carboxaldehyde group (-CHO) at the 2-position of the benzo[b]selenophene ring is an electron-withdrawing group. This is due to both the inductive effect of the electronegative oxygen atom and the resonance effect, which delocalizes electron density from the ring onto the carbonyl group. unizin.org Consequently, the aldehyde group deactivates the benzo[b]selenophene ring system, making it less reactive towards electrophilic aromatic substitution compared to the unsubstituted parent heterocycle.

In electrophilic substitution reactions, the directing effect of the substituent is paramount. For selenophene, electrophiles preferentially attack the carbon positions adjacent to the selenium atom (the α-positions, C2 and C5) wikipedia.org. In this compound, the C2 position is already substituted. The deactivating nature of the aldehyde group would be expected to direct incoming electrophiles primarily to the C4 and C6 positions on the benzene ring moiety, analogous to the meta-directing effect observed in substituted benzene rings. However, the inherent reactivity of the selenophene ring may lead to substitution at the C3 position.

Experimental studies on related systems provide insight into these effects. For instance, in the synthesis of 2,3-disubstituted benzo[b]selenophenes via iodocyclization, the presence of an electron-withdrawing ester group para to the selenium atom was found to slow down the reaction rate by reducing the electron density on the selenium, thereby decreasing its nucleophilicity. nih.gov Conversely, studies on the synthesis of other substituted selenophenes have shown that the presence of both electron-donating and electron-withdrawing groups can be tolerated, with the reaction proceeding to give the desired products, albeit with varying reaction times and yields depending on the specific substituent. nih.gov

Table 1: Effect of Substituents on the Synthesis of Selenophene Derivatives via Iodine-Catalyzed Reaction.
Substituent (R) on Phenyl RingReaction Time (h)Yield (%)Reference
4-MeOPh (Electron-donating)186 nih.gov
4-MePh (Electron-donating)150 nih.gov
4-ClPh (Electron-withdrawing)468 nih.gov
3-CF3Ph (Electron-withdrawing)670 nih.gov

Nucleophilic Substitution Reactions Involving Selenophene Derivatives

Nucleophilic substitution reactions are a cornerstone of organic synthesis, allowing for the introduction of a wide range of functional groups. In the context of benzo[b]selenophene derivatives, these reactions often involve the displacement of a leaving group, typically a halogen, from the heterocyclic ring.

For instance, 3-bromobenzo[b]selenophene-2-carboxylate has been utilized as a key starting material for the synthesis of more complex fused N,S,Se-heteroacenes. acs.orgnih.govresearchgate.net The bromine atom at the C-3 position serves as an electrophilic site, which, along with the ethoxycarbonyl group, creates a 1,3-dielectrophilic fragment. This allows for condensation reactions with nucleophiles like ethyl thioglycolate to build new heterocyclic rings fused to the benzo[b]selenophene core. nih.govresearchgate.net

The reactivity of halo-substituted benzo[b]selenophenes can also be exploited in metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds. Following the synthesis of 3-iodobenzo[b]selenophenes, these compounds can be further functionalized. For example, 2-(1-octynyl)-3-phenylbenzo[b]selenophene has been successfully synthesized via a Suzuki cross-coupling reaction of the corresponding 3-iodo derivative with phenylboronic acid. nih.gov This demonstrates the utility of nucleophilic substitution pathways (in the broader sense of cross-coupling catalytic cycles) for elaborating the benzo[b]selenophene scaffold.

Radical Reaction Pathways in Benzo[b]selenophene Functionalization

Radical reactions offer alternative pathways for the functionalization of heterocyclic compounds, often proceeding under conditions distinct from traditional polar reactions. The formation of selenium-centered radicals is a key step in several synthetic methodologies for creating selenophene-containing structures.

One notable example is the iodine-catalyzed synthesis of selenophenes from 1,3-dienyl bromides and potassium selenocyanate (B1200272) (KSeCN). The proposed mechanism involves the formation of a 1,3-dienylselenocyanate intermediate. This intermediate then undergoes a homolytic cleavage of the Se-CN bond to generate a selenium-centered radical species. This radical subsequently undergoes an intramolecular cyclization to form the selenophene ring. nih.gov

Another powerful strategy involves the KBr-catalyzed reaction of diaryl diselenides with alkenes, which proceeds through a radical mechanism. The catalytic cycle is initiated by the oxidation of a bromide ion to bromine, which then reacts with the diselenide to form a more electrophilic phenylselenyl bromide species. This species activates an alkene to form a three-membered seleniranium ion intermediate, which can then undergo intramolecular cyclization. cardiff.ac.uk The generation of a selenium electrophile that initiates the reaction is a common theme in these transformations. cardiff.ac.uk

Ring-Opening Reactions and Rearrangements of Selenophene Moieties

A relevant example is the reactivity of benzo[b]selenophen-2(3H)-one, a lactone analogue (specifically, a selenolactone). This compound has been shown to undergo selenolactone ring-opening reactions. rsc.org Such reactions typically involve nucleophilic attack at the carbonyl carbon, leading to cleavage of the acyl-selenium bond and opening of the heterocyclic ring.

Another type of transformation is the seleno Newman–Kwart rearrangement. This reaction involves the thermally induced intramolecular migration of a carbamoyl (B1232498) group from an oxygen atom to a selenium atom (O→Se). Specifically, O-aryl selenocarbamates rearrange to the corresponding Se-aryl selenocarbamates. While this is not a rearrangement of the selenophene ring itself, it represents an important rearrangement reaction in organoselenium chemistry for the synthesis of arylselenols from phenols, which are valuable precursors for building selenium-containing molecules. kiku.dk The mechanism is proposed to proceed through a four-membered cyclic transition state. kiku.dk

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei. For organoselenium compounds like Benzo[b]selenophene-2-carboxaldehyde, multinuclear NMR experiments, including ¹H, ¹³C, and ⁷⁷Se, are fundamental for unambiguous structure determination.

Proton NMR is a primary technique for identifying the substitution pattern on the heterocyclic and benzene (B151609) rings. The chemical shifts (δ) of the protons are influenced by the electron-withdrawing nature of the aldehyde group and the electronic effects of the selenium atom.

While specific data for the unsubstituted this compound is not widely documented, analysis of closely related analogues, such as 6-(Benzyloxy)benzo[b]selenophene-2-carbaldehyde, provides significant insight. mdpi.com For comparison, the data for its sulfur analogue, 6-(Benzyloxy)benzo[b]thiophene-2-carbaldehyde, is also presented. mdpi.com

In the ¹H NMR spectrum of 6-(Benzyloxy)benzo[b]thiophene-2-carbaldehyde, the aldehydic proton appears as a sharp singlet at δ 9.99 ppm. The proton on the heterocyclic ring (H-3) is observed at δ 7.92 ppm, also as a singlet. The protons on the benzene ring appear at δ 7.80 (d, H-7), δ 7.45-7.34 (m, H-4 and benzylic protons), and δ 7.11 (dd, H-5). mdpi.com For the selenium analogue, 6-(Benzyloxy)benzo[b]selenophene-2-carbaldehyde, similar chemical shifts are expected, though minor variations arise due to the different electronic properties of selenium compared to sulfur.

Table 1: ¹H NMR Spectroscopic Data for Benzo[b]chalcogenophene Analogues
CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
6-(Benzyloxy)benzo[b]thiophene-2-carbaldehyde CHO9.99s- mdpi.com
H-37.92s- mdpi.com
H-77.80d8.8 mdpi.com
H-4 / Ph-H7.45-7.34m- mdpi.com
H-57.11dd8.8, 2.4 mdpi.com
CH₂5.15s- mdpi.com
6-(Benzyloxy)benzo[b]selenophene-2-carbaldehyde CHO9.94s- mdpi.com
H-38.35s- mdpi.com
H-77.82d8.7 mdpi.com
H-4 / Ph-H7.44-7.33m- mdpi.com
H-57.09dd8.7, 2.3 mdpi.com
CH₂5.14s- mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing significantly downfield (>180 ppm).

For 6-(Benzyloxy)benzo[b]thiophene-2-carbaldehyde, the aldehydic carbon resonates at δ 183.8 ppm. The carbons of the thiophene (B33073) ring appear at δ 145.2 (C-2) and δ 139.1 (C-3), while the benzene ring carbons are found between δ 159.7 and δ 106.5 ppm. mdpi.com The corresponding selenium analogue, 6-(Benzyloxy)benzo[b]selenophene-2-carbaldehyde, shows the aldehydic carbon at a similar shift of δ 184.2 ppm, indicating that the chalcogen atom has a modest effect on the electronic environment of the distant aldehyde group. mdpi.com

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Benzo[b]chalcogenophene Analogues
Carbon Atom6-(Benzyloxy)benzo[b]thiophene-2-carbaldehyde mdpi.com6-(Benzyloxy)benzo[b]selenophene-2-carbaldehyde mdpi.com
CHO 183.8184.2
C-2 145.2146.4
C-3 139.1139.7
C-3a 141.6146.9
C-4 127.2127.3
C-5 117.0116.2
C-6 159.7159.0
C-7 127.6134.8
C-7a 134.2135.5
CH₂ 70.970.7
Ph-C (ipso) 136.5136.4
Ph-C 128.8, 128.3, 127.6128.7, 128.2, 127.5

⁷⁷Se NMR is a powerful tool for directly probing the electronic environment of the selenium atom. The ⁷⁷Se nucleus (spin I = 1/2, natural abundance 7.63%) has a very wide chemical shift range, making it highly sensitive to subtle changes in molecular structure and substitution. huji.ac.il

Studies on substituted benzo[b]selenophenes have demonstrated significant isomeric effects on ⁷⁷Se chemical shifts. The position of a substituent, particularly an electron-withdrawing group like a nitro group, can drastically alter the shielding of the selenium nucleus. Research on mononitrobenzo[b]selenophenes revealed a wide range of chemical shifts depending on the nitro group's position. For instance, the ⁷⁷Se chemical shift is more sensitive to substitution at the 2- and 3-positions compared to more distant positions on the benzene ring. This sensitivity is attributed to direct resonance effects and potential through-space interactions between the selenium atom and the substituent.

Table 3: ⁷⁷Se NMR Chemical Shifts for Mononitrobenzo[b]selenophene Isomers
Compound⁷⁷Se Chemical Shift (δ, ppm) vs. SeMe₂
Benzo[b]selenophene (B1597324)612.0
2-Nitrobenzo[b]selenophene694.0
3-Nitrobenzo[b]selenophene586.5
4-Nitrobenzo[b]selenophene622.5
5-Nitrobenzo[b]selenophene626.0
6-Nitrobenzo[b]selenophene612.0
7-Nitrobenzo[b]selenophene602.0

Data derived from related research on nitrobenzo[b]selenophenes.

The formation of derivatives such as azines (Schiff bases) by reacting the aldehyde group with hydrazine (B178648) or its derivatives introduces nitrogen atoms into the molecular structure. ¹⁵N NMR spectroscopy could, in principle, be used to study the electronic environment of these nitrogen atoms. However, detailed ¹⁵N NMR studies specifically on azine derivatives of this compound are not extensively reported in the scientific literature. Such studies would be complicated by the low natural abundance and low gyromagnetic ratio of the ¹⁵N nucleus, often requiring isotopic enrichment or specialized long-acquisition experiments.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an invaluable tool for monitoring the progress of organic reactions, such as the Vilsmeier-Haack formylation of benzo[b]selenophene to produce this compound.

During the synthesis, small aliquots of the reaction mixture can be analyzed by GC-MS. The chromatogram would show the depletion of the starting material (benzo[b]selenophene) peak and the emergence of a new peak corresponding to the product, this compound. The retention times of these compounds would be distinct. The mass spectrometer provides the mass spectrum for each separated component. For the product, the molecular ion peak (M⁺) would confirm its molecular weight. The characteristic isotopic pattern of selenium (with several isotopes, most notably ⁷⁸Se and ⁸⁰Se) would be a definitive indicator of its presence in the molecular ion and its fragments. The fragmentation pattern itself provides structural information, often showing the loss of the -CHO group or other characteristic cleavages that help confirm the identity of the synthesized aldehyde. mdpi.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-FTMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of novel compounds. For this compound, with a molecular formula of C9H6OSe, the theoretical exact mass is calculated to be 209.95800 Da. Techniques such as High-Resolution Electrospray Ionization Fourier Transform Mass Spectrometry (HR-ESI-FTMS) provide mass measurements with high accuracy, typically in the low parts-per-million (ppm) range. researchgate.net

The experimental determination of a mass that corresponds closely to this theoretical value serves as definitive evidence for the compound's elemental formula. rsc.org Furthermore, the unique and characteristic isotopic pattern of selenium, with several naturally occurring isotopes (notably ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se), produces a distinct isotopic cluster in the mass spectrum. researchgate.netrsc.org This signature pattern is invaluable for rapidly identifying selenium-containing species within a sample and distinguishing them from purely organic molecules, thus confirming the presence of the selenium atom in the structure of this compound. rsc.org

Interactive Data Table: Mass Spectrometry Data for this compound
PropertyValueSource
Molecular FormulaC9H6OSe
Molecular Weight209.103 g/mol
Theoretical Exact Mass209.95800 Da

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption properties of this compound are dictated by its extensive conjugated π-system. The fused benzo[b]selenophene ring system, coupled with the carboxaldehyde substituent, acts as a potent chromophore, giving rise to characteristic absorption bands in the ultraviolet-visible range. The observed spectra are primarily the result of π → π* and, to a lesser extent, n → π* electronic transitions. The π → π* transitions, involving the promotion of electrons from bonding to anti-bonding molecular orbitals within the conjugated system, are typically intense and define the main absorption features. The n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is generally weaker in intensity.

Studies on related selenophene-based heteroacenes have shown that they tend to exhibit narrower optical band gaps compared to their sulfur-containing (thiophene) counterparts. acs.org This suggests that the inclusion of the larger, more polarizable selenium atom extends the effective conjugation and lowers the energy required for electronic transitions, which would typically result in a bathochromic (red) shift of the absorption maxima to longer wavelengths.

UV-Vis spectroscopy is a direct method for determining the optical band gap (Egopt) of a material, which is a key parameter in assessing its potential for use in organic electronics. acs.org The optical band gap can be estimated from the onset of the absorption edge in the UV-Vis spectrum, corresponding to the lowest energy required for an electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

While specific data for this compound is not available, research on complex N,S,Se-heteroacenes incorporating the benzo[b]selenophene moiety has reported optical band gaps ranging from 2.82 eV to 3.23 eV. acs.orgresearchgate.net These values, obtained for larger, more complex systems, provide a relevant benchmark for the electronic properties expected from benzo[b]selenophene-based structures. acs.org The lower band gaps in selenophene-containing compounds compared to their thiophene analogs are a known attribute that makes them of interest for semiconductor applications. acs.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by analyzing its characteristic vibrational modes. For this compound, the IR spectrum is dominated by signals corresponding to the aldehyde group and the aromatic system.

The most prominent and easily identifiable absorption is the sharp, strong C=O stretching band of the carbonyl group, which is expected in the range of 1670–1730 cm⁻¹. openstax.org For aldehydes conjugated to an aromatic ring, this peak typically appears at a lower frequency, around 1705 cm⁻¹. openstax.orglibretexts.org Another key diagnostic feature for the aldehyde functional group is the presence of two weak to medium C-H stretching bands near 2750 cm⁻¹ and 2850 cm⁻¹. openstax.orglibretexts.org

The spectrum for the sulfur analog, Benzo[b]thiophene-2-carbaldehyde, shows a strong C=O stretch at 1672 cm⁻¹ and a weak aldehydic C-H stretch at 2826 cm⁻¹. mdpi.com The spectrum of this compound is expected to be very similar, with other characteristic bands including aromatic C-H stretches above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1450–1600 cm⁻¹ region. pressbooks.pub

Interactive Data Table: Characteristic IR Absorption Frequencies
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Reference
Aldehyde (Ar-CHO)C=O Stretch~1705 openstax.orglibretexts.org
Aldehyde (Ar-CHO)C-H Stretch~2750 and ~2850 openstax.orglibretexts.org
Aromatic RingC-H Stretch3000 - 3100 pressbooks.pub
Aromatic RingC=C Stretch1450 - 1600 pressbooks.pub

X-ray Diffraction (XRD) and Single-Crystal Analysis

Single-crystal X-ray diffraction (XRD) stands as the definitive analytical method for elucidating the precise three-dimensional molecular structure of a crystalline solid. This technique provides exact data on bond lengths, bond angles, and torsional angles, allowing for a complete and unambiguous determination of the molecule's geometry. For this compound, a single-crystal XRD analysis would confirm the planarity of the fused benzo[b]selenophene ring system and determine the relative orientation of the carboxaldehyde substituent with respect to the heterocyclic core.

While specific crystallographic data for this compound itself is not publicly available, XRD studies on related, more complex benzo[b]selenophene derivatives have been successfully used to confirm their structures and analyze their solid-state packing, revealing well-ordered domains. acs.org Such an analysis for the title compound would yield precise measurements of the C-Se, C-C, and C=O bond lengths, providing fundamental data for theoretical modeling and understanding its structure-property relationships.

Analysis of Crystal Packing and Solid-State Architecture

The solid-state arrangement of molecules, or crystal packing, is a critical factor in determining the bulk properties of materials, including their electronic and photophysical characteristics. For selenophene-based organic semiconductors, the crystal packing is often characterized by significant intermolecular interactions that facilitate charge transport.

The presence of the selenium heteroatom in the benzo[b]selenophene core is expected to promote a more ordered molecular arrangement compared to their thiophene (sulfur-containing) counterparts. acs.org This enhanced organization can lead to improved charge carrier mobility, a key parameter for applications in organic electronics. The specific packing motif of this compound would be influenced by the interplay of these Se-Se interactions, π-π stacking, and potential hydrogen bonding involving the carboxaldehyde group. Detailed single-crystal X-ray diffraction studies would be necessary to fully elucidate the precise crystal packing and solid-state architecture of this specific compound.

Electrochemical Characterization Techniques

Electrochemical methods are powerful tools for probing the electronic properties of molecules, providing insights into their redox behavior and energy levels of the frontier molecular orbitals (HOMO and LUMO).

Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a widely used electrochemical technique to determine the oxidation and reduction potentials of a compound. These potentials are indicative of the ease with which a molecule can lose or gain electrons, respectively. For organic semiconducting materials, lower oxidation and reduction potentials are often desirable as they can facilitate charge injection and transport.

Specific cyclic voltammetry data for this compound is not explicitly detailed in the available literature. However, studies on related benzo[b]selenophene derivatives and larger N,S,Se-heteroacenes provide valuable insights. It is a general trend that selenophene-based semiconductors exhibit lower oxidation and reduction potentials when compared to their thiophene analogues. acs.org This is attributed to the electronic contribution of the selenium atom.

A study on a series of N,S,Se-heteroacenes containing the benzo[b]selenophene moiety reported their electrochemical properties. nih.gov The CV experiments were conducted on thin solid films of the materials. acs.orgnih.gov For these complex systems, the determination of precise oxidation and reduction potentials corresponding to reversible processes can be challenging. Often, only the onset of oxidation is clearly observed, from which the highest occupied molecular orbital (HOMO) energy level can be estimated. The reduction potentials, and consequently the lowest unoccupied molecular orbital (LUMO) levels, can be difficult to determine experimentally, particularly for materials with a wide band gap. acs.orgnih.gov

Compound FamilyGeneral Observation
Selenophene-based semiconductorsTend to have lower oxidation and reduction potentials compared to thiophene counterparts. acs.org
N,S,Se-heteroacenesExperimental determination of reduction potentials can be challenging due to wide band gaps. acs.orgnih.gov

Experimental Determination of Frontier Molecular Orbital Energy Levels (HOMO, LUMO)

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic parameters of a molecule, governing its charge transport and optical properties. These can be experimentally estimated from electrochemical data.

For a series of N,S,Se-heteroacenes incorporating a benzo[b]selenophene unit, the HOMO energy levels were determined using cyclic voltammetry. nih.gov The measurements were performed on thin solid films of the compounds, and the HOMO energy levels for the selenated heteroacenes were found to range from -5.2 eV to -5.6 eV. nih.govresearchgate.net It was noted that the inclusion of selenium resulted in a lower HOMO level compared to analogous sulfur-containing compounds. nih.govresearchgate.net

The experimental determination of the LUMO level for these compounds proved to be difficult. acs.orgnih.gov Due to their large optical band gaps (ranging from 2.82 eV to 3.23 eV), the reduction potentials lay close to the cathodic limit of the electrochemical window of the solvent used (acetonitrile), making them inaccessible for direct measurement via CV. acs.orgnih.gov In such cases, the LUMO energy level is often estimated by combining the experimentally determined HOMO level with the optical band gap (Egopt) obtained from UV-visible absorption spectroscopy, using the equation: LUMO = HOMO + Egopt. acs.org

Compound SeriesHOMO Energy Range (eV)LUMO Determination
N,S,Se-heteroacenes-5.2 to -5.6 nih.govresearchgate.netNot directly determined via CV; estimated from HOMO and optical band gap. acs.orgnih.gov

These findings suggest that this compound would likely possess a relatively deep HOMO energy level, characteristic of the benzo[b]selenophene core, which can be further influenced by the electron-withdrawing nature of the carboxaldehyde group.

Theoretical and Computational Investigations of Benzo B Selenophene 2 Carboxaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including atoms, molecules, and the solid state. It has been shown to be exceptionally effective in describing structural, spectral, and various other properties of important chemical and biological molecules, due to its balance of computational cost and accuracy. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in describing the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability. nih.gov

The charge distribution within the molecule can also be analyzed using DFT, providing information about the electrophilic and nucleophilic sites. This is crucial for understanding how the molecule interacts with other chemical species.

Table 1: Calculated HOMO-LUMO Energy Gaps and Reactivity Descriptors for Benzo[b]thiophene-2-carbaldehyde Derivatives (Analogous to Benzo[b]selenophene-2-carboxaldehyde)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Global Hardness (η)Global Softness (S)
BTAP1-----
BTAP2--3.22-0.62
BTAP3--3.591.8-

Data adapted from a study on benzo[b]thiophene-2-carbaldehyde derivatives, which are analogous to the subject compound. researchgate.net Specific values for BTAP1 were not provided in the source.

DFT calculations are a reliable method for predicting NMR spectra. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate isotropic magnetic shielding constants, which can then be converted to chemical shifts. researchgate.netnih.gov This computational approach is invaluable for assigning experimental NMR signals and for understanding the relationship between molecular structure and spectroscopic properties. researchgate.net The accuracy of these predictions can be enhanced by considering the effects of solvent, often through models like the Polarizable Continuum Model (PCM). researchgate.net

For accurate predictions, the choice of the functional and basis set is crucial. While specific calculations for this compound are not available, the methodology would involve optimizing the molecular geometry and then performing GIAO calculations. The calculated shielding constants would then be referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts.

The aldehyde group in this compound can exist in different orientations relative to the selenophene (B38918) ring, leading to the possibility of conformational isomers. DFT calculations can be used to determine the relative energies of these conformers and to identify the most stable arrangement. This typically involves rotating the aldehyde group and calculating the energy at each rotational angle to map out the potential energy surface.

A study on the conformational preferences of 2- and 3-furancarboselenaldehyde, which also contain a selenium atom and an aldehyde group, provides a relevant comparison. In that study, the energy difference between the cis and trans conformers was calculated, revealing that the trans conformer was energetically favored. nih.gov The solvent can also influence the relative stability of conformers, and this effect can be modeled using implicit solvation models in the DFT calculations. nih.gov For this compound, a similar analysis would likely reveal a preference for one conformer over the other due to steric and electronic effects.

Table 2: Calculated Energetic Preferences for Conformers of 2-furancarboselenaldehyde (Analogous System)

ConformerRelative Energy (kcal/mol)
cis0.64
trans0.00

Data from a DFT study on 2-furancarboselenaldehyde, a molecule with similar structural features. nih.gov The trans conformer is the more stable reference.

Ab Initio Methods (e.g., MP2-GIAO Calculations) for High-Level Quantum Chemical Analysis

For even higher accuracy in predicting molecular properties, ab initio methods that go beyond standard DFT can be employed. Møller-Plesset perturbation theory of the second order (MP2) is one such method that includes electron correlation effects more explicitly than many DFT functionals. When combined with the GIAO method (MP2-GIAO), it can provide highly accurate NMR chemical shift predictions. These high-level calculations are computationally more demanding but can be crucial for resolving ambiguities in experimental data or for benchmarking the performance of more cost-effective DFT methods.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic structure of molecules in terms of localized bonds, lone pairs, and intermolecular interactions. nih.gov It re-expresses the complex, delocalized molecular orbitals into a more intuitive chemical picture of Lewis structures. nih.gov This analysis can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which corresponds to hyperconjugative and resonance interactions within the molecule.

Molecular Modeling and Simulation Studies for Conformational Space Exploration

While DFT calculations are excellent for determining the energies of specific conformers, molecular modeling and simulation techniques, such as molecular dynamics (MD), can provide a more dynamic picture of the molecule's conformational landscape. MD simulations track the movement of atoms over time, allowing for the exploration of a wider range of conformations and providing insights into the flexibility of the molecule.

For this compound, MD simulations could be used to study the rotational dynamics of the aldehyde group and to understand how its conformational preferences are influenced by temperature and solvent. This can be particularly useful for understanding how the molecule might interact with other molecules in a condensed phase.

Applications in Advanced Materials Science and Organic Electronics

Organic Semiconducting Materials

The performance of organic electronic devices is fundamentally dependent on the charge transport characteristics of the organic semiconductor (OSC) materials used. mdpi.com Benzo[b]selenophene-2-carboxaldehyde derivatives have been investigated for their potential as high-performance OSCs. nih.gov

Intrinsic Semiconducting Properties of this compound Derivatives

Derivatives of benzo[b]selenophene (B1597324) are part of a broader class of selenophene-based materials that exhibit advantageous semiconducting properties. Compared to their thiophene (B33073) (sulfur-containing) counterparts, selenophene-based semiconductors often display a narrower optical band gap and lower oxidation and reduction potentials. acs.org The larger size and greater polarizability of the selenium atom compared to sulfur can lead to enhanced intermolecular interactions, which are crucial for efficient charge transport in the solid state. researchgate.net The synthesis of various functionalized benzo[b]selenophenes allows for the tuning of these electronic properties. nih.govnih.govresearchgate.netresearchgate.net

Research into N,S,Se-heteroacenes incorporating benzo[b]selenophene has demonstrated their potential as hole-transporting materials. Thin solid films of these derivatives have shown hole mobility on the order of 10⁻⁵ cm²·V⁻¹·s⁻¹, making them suitable for use in the hole-transporting layer of organic optoelectronic devices. acs.org

Influence of Selenium Atom on Charge Transport Characteristics

The selenium atom plays a pivotal role in defining the charge transport characteristics of benzo[b]selenophene-based materials. nih.gov The presence of selenium can lead to strong intermolecular Se-Se interactions, which facilitate well-organized solid-state packing, a key factor for efficient charge hopping or band-like transport between molecules. acs.org This enhanced intermolecular electronic coupling can significantly improve charge carrier mobility.

Furthermore, the incorporation of selenium into π-conjugated frameworks can influence the type of charge carriers the material preferentially transports. Selenium-containing compounds have been shown to be promising materials for both hole (p-type) and electron (n-type) transport. nih.gov The analysis of chemical structure and charge transfer properties indicates that these materials can be designed to function as p-type, n-type, or even ambipolar semiconductors, where both holes and electrons can be transported. nih.gov

Organic Photovoltaics (OPVs)

In the realm of organic solar cells, the active layer materials are responsible for light absorption and the subsequent generation and transport of charge carriers. This compound derivatives have been utilized in the design of materials for OPVs to improve their efficiency. nih.gov

Role in Enhancing Light Absorption and Charge Carrier Mobility in Solar Cells

The replacement of sulfur with selenium in organic photovoltaic materials can lead to a narrower optical band gap. researchgate.netnih.govnih.gov This is advantageous for solar cells as it allows the material to absorb a broader range of the solar spectrum, leading to higher photocurrent generation. nih.gov Selenophene-containing materials often exhibit a red-shifted absorption spectrum compared to their thiophene analogs. nih.gov

Moreover, the selenium atom's ability to form intermolecular interactions can improve the stacking order of the active layer blend film, which in turn enhances carrier transport efficiency. researchgate.netnih.gov This improved morphology of the donor-acceptor blend is crucial for efficient exciton (B1674681) dissociation and charge extraction.

Design of Electron-Donating Blocks in Push-Pull Molecules and Polymers

Benzo[b]selenophene units are effective electron-donating blocks in "push-pull" architectures, a common design strategy for organic solar cell materials. In these systems, an electron-rich (donor) unit is connected to an electron-deficient (acceptor) unit through a π-conjugated bridge. This design facilitates intramolecular charge transfer upon photoexcitation, which is beneficial for charge separation.

Selenophenes possess a stronger electron-donating ability and lower aromaticity than thiophenes. nih.govmdpi.com This makes them excellent building blocks for the donor core of non-fullerene acceptors (NFAs) and donor polymers, leading to better planarity, longer conjugated lengths, and lower optical band gaps. nih.govmdpi.com For instance, a two-dimensional electron-rich fused-ring moiety based on benzo[1,2-b:4,5-b']diselenophene has been used to synthesize copolymers for organic solar cells, achieving high open-circuit voltage and efficiency. nih.gov

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active channel. The introduction of selenophene (B38918) and its derivatives as alternatives to more common thiophene-based materials has shown promise for enhancing OFET performance. rsc.org

Studies on donor-acceptor-donor small molecules have demonstrated that replacing a thiophene spacer with a selenophene spacer can lead to a significant improvement in hole mobility. In one example, a selenophene-based material exhibited an average hole mobility of 0.019 cm² V⁻¹ s⁻¹, an order of magnitude higher than its thiophene analog. rsc.org This enhancement is attributed to the electronic properties of selenium and its influence on molecular packing. The development of new organic semiconductors with high mobility is a key factor in advancing the applications of OFETs. researchgate.net

Below is a table summarizing the properties of some selenophene-containing materials relevant to the applications discussed:

Material TypeKey FeatureApplicationObserved Property
N,S,Se-HeteroacenesBenzo[b]selenophene coreHole-Transporting LayersHole mobility of ~10⁻⁵ cm²·V⁻¹·s⁻¹ acs.org
Selenophene-based NFAsStronger electron-donating abilityOrganic Solar CellsNarrower optical band gap, improved planarity nih.govmdpi.com
Donor-Acceptor-Donor MoleculesSelenophene spacerOrganic Field-Effect TransistorsAverage hole mobility of 0.019 cm² V⁻¹ s⁻¹ rsc.org
Benzo[1,2-b:4,5-b']diselenophene Copolymers2D fused-ring electron-rich unitOrganic Solar CellsHigh open-circuit voltage (0.89 V) and efficiency (14.50%) nih.gov

Helical and π-Conjugated Systems for Optoelectronic Applications

π-Extension Strategies for Polycyclic Aromatic Hydrocarbons

π-extension is a synthetic strategy used to enlarge the conjugated system of polycyclic aromatic hydrocarbons (PAHs), which often enhances their electronic and optical properties. researchgate.net These larger nanographene-like structures are sought after for applications in organic electronics. chemistryviews.orgrsc.org One approach involves annulative π-extension (APEX), where new aromatic rings are fused onto an existing PAH core.

While various methods exist, the development of new, efficient strategies is a key focus. For example, a bromide-catalyzed radical cyclization of biarylboronic acids with elemental selenium has been developed to synthesize highly conjugated, selenium-embedded molecules like benzo[b]naphtho[1,2-d]selenophene and benzo nih.govselenopheno[3,2-b]benzofuran. acs.org Such strategies, which create extended π-systems incorporating benzo[b]selenophene units, are vital for producing novel materials for advanced electronic applications. acs.org

Supramolecular Chemistry and Intermolecular Interactions

Formation of Stable Complexes with Metal Ions

While specific metal complexes of Benzo[b]selenophene-2-carboxaldehyde are not extensively documented in dedicated studies, the inherent reactivity of its carboxaldehyde group provides a well-established route to coordination chemistry. Selenophene (B38918) derivatives, more broadly, are recognized for their use as ligands in coordination chemistry nih.gov. The primary mechanism for complex formation involves the conversion of the aldehyde into a Schiff base ligand.

Schiff bases are typically synthesized through the condensation of a primary amine with an aldehyde or ketone researchgate.net. For this compound, this reaction would result in an imine (-C=N-) linkage, creating a ligand with multiple potential coordination sites. The nitrogen atom of the imine group and the selenium atom of the benzo[b]selenophene (B1597324) ring can both act as donor atoms to a metal center.

The coordination behavior of Schiff bases derived from analogous heterocyclic aldehydes, such as 2-thiophene carboxaldehyde, has been well-studied. These ligands form stable complexes with a variety of transition metals, including Cu(II), Co(II), Ni(II), and Zn(II) nih.govoncologyradiotherapy.com. In these complexes, the Schiff base ligand typically coordinates to the metal ion in a bidentate or polydentate fashion, involving the imine nitrogen and another donor atom from the aromatic ring (like the sulfur in thiophene (B33073) or, hypothetically, the selenium in selenophene) or from a substituent on the amine precursor nih.gov. The resulting metal complexes often exhibit defined geometries, such as octahedral or square-planar, and have applications in catalysis and materials science science.gov.

The general process for the formation of such metal complexes is outlined below:

Schiff Base Formation: Reaction of this compound with a selected primary amine (R-NH₂) to yield the corresponding Schiff base ligand.

Complexation: The Schiff base ligand is then reacted with a metal salt (e.g., MCl₂, M(OAc)₂) in a suitable solvent. The ligand chelates the metal ion (M) through its donor atoms to form a stable coordination complex oncologyradiotherapy.com.

This established reactivity pattern for similar heterocyclic aldehydes strongly suggests that this compound is a viable precursor for a wide range of novel Schiff base metal complexes.

Self-Assembly Characteristics of Selenophene-Containing Molecules

The self-assembly of molecules into ordered supramolecular structures is dictated by a balance of intermolecular forces. Molecules containing a selenophene ring are known to exhibit well-organized packing in the solid state, a characteristic largely driven by strong intermolecular selenium-selenium (Se–Se) interactions acs.org. This propensity for organization is crucial for the development of advanced materials, particularly organic semiconductors acs.org.

The benzo[b]selenophene framework is a planar, aromatic system. This planarity facilitates π-π stacking interactions, where the electron clouds of adjacent aromatic rings overlap, contributing to the stability of the assembled structure. In addition to these general aromatic interactions, the presence of the selenium atom introduces specific and directional forces that guide the self-assembly process.

Non-Covalent Chalcogen-Chalcogen Interactions (Se-Se, S-Se) in Solid-State Structures

Non-covalent interactions involving chalcogen atoms (O, S, Se, Te) are a cornerstone of crystal engineering and materials science. In molecules containing selenium, such as benzo[b]selenophene derivatives, these interactions play a pivotal role in determining their solid-state structures and electronic properties acs.org.

Selenium-Selenium (Se-Se) Interactions: The relatively large and polarizable nature of the selenium atom allows for significant Se–Se non-covalent interactions. These interactions are highly directional and contribute to the formation of well-organized crystal lattices. In selenophene-based semiconductors, these strong intermolecular Se–Se contacts are directly linked to enhanced charge carrier mobility by providing pathways for charge transport between molecules acs.org.

The table below summarizes key non-covalent interactions involving selenium that are pertinent to the solid-state structures of selenophene-containing molecules.

Interaction TypeDescriptionTypical Distance Range (Å)Influence on Structure
Se–Se InteractionAn attractive non-covalent interaction between selenium atoms of adjacent molecules.3.4 - 4.0Promotes ordered packing and enhances electronic coupling between molecules. acs.org
S–Se InteractionA non-covalent interaction between a sulfur atom and a selenium atom.~3.5 - 4.0Contributes to the stability and specific orientation of molecules in mixed chalcogen systems. researchgate.net
π–π StackingInteraction between the aromatic rings of adjacent benzo[b]selenophene units.3.3 - 3.8Facilitates close packing and contributes to charge transport pathways.

Studies of Water Interactions with Selenium-Substituted Supramolecular Macrocycles

Understanding the interaction between supramolecular hosts and water is fundamental to designing systems that function in aqueous environments. The substitution of oxygen or sulfur with selenium in macrocyclic structures can significantly alter their hydration properties and their ability to recognize and bind guest molecules in water.

Research on selenium-substituted crown ethers has been conducted to probe how these changes affect water interactions. The replacement of an ether oxygen with a selenium atom in a crown ether macrocycle induces changes in the hydration shell of the molecule. These changes can be studied to understand the subtle forces governing molecular recognition in aqueous solutions.

Furthermore, selenium's presence is not limited to simple macrocycles. Complex supramolecular assemblies known as "nanojars" have been developed for the specific task of binding and extracting ions from water. Notably, these systems have been successfully used to entrap selenate (B1209512) (SeO₄²⁻) ions. This demonstrates the capability of sophisticated, selenium-aware supramolecular architectures to selectively interact with specific selenium-containing species within a competitive aqueous environment. These nanojar systems highlight the potential for creating highly selective receptors for environmental remediation or sensing applications.

Coordination Chemistry and Ligand Design Principles

Benzo[b]selenophene-2-carboxaldehyde as a Precursor for Multidentate Ligands

This compound serves as an excellent starting material for the synthesis of multidentate ligands, which are molecules capable of binding to a metal ion through multiple donor atoms. The reactivity of the aldehyde functional group is the key to this versatility, allowing for the formation of new carbon-nitrogen double bonds (imines) through condensation reactions with primary amines. This reaction, forming what is known as a Schiff base, is a cornerstone in the synthesis of a vast array of ligands. nih.govnih.gov

The general synthetic route involves the reaction of this compound with a multiamine, such as ethylenediamine (B42938) or diethylenetriamine. The resulting Schiff base ligand will possess multiple donor sites: the imine nitrogen atoms and the selenium atom of the benzoselenophene ring. The number of coordination sites (denticity) can be readily controlled by the choice of the amine. For instance, reaction with a diamine yields a tetradentate ligand, while a triamine would produce a pentadentate ligand.

Amine PrecursorResulting Ligand TypePotential DenticityDonor Atoms
EthylenediamineBis(benzo[b]selenophen-2-ylmethylene)ethylenediamineTetradentateN, N, Se, Se
DiethylenetriamineBis(benzo[b]selenophen-2-ylmethylene)diethylenetriaminePentadentateN, N, N, Se, Se
o-PhenylenediamineBis(benzo[b]selenophen-2-ylmethylene)-1,2-phenylenediamineTetradentateN, N, Se, Se

Chelation Properties with Transition Metals

The multidentate ligands derived from this compound exhibit strong chelation properties with a variety of transition metals. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in the formation of a stable ring structure. csbsju.edu This "chelate effect" leads to significantly more stable metal complexes compared to those formed with monodentate ligands. csbsju.edu

The Schiff base ligands synthesized from this compound typically act as N,Se-donor ligands. The imine nitrogen atoms and the selenium atom of the benzoselenophene ring can coordinate to a metal center. The coordination geometry of the resulting complex is influenced by several factors, including the nature of the metal ion, its oxidation state, and the specific structure of the ligand. Common geometries observed for transition metal complexes with such ligands include square planar, tetrahedral, and octahedral.

For example, a tetradentate ligand derived from ethylenediamine and two units of this compound can wrap around a metal ion like copper(II) or nickel(II) to form a stable square planar complex. The study of the coordination chemistry of analogous Schiff base ligands derived from other heterocyclic aldehydes, such as 2-thiophene carboxaldehyde, has shown that they readily form stable complexes with a range of transition metals, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). nih.govresearchgate.netmdpi.com It is anticipated that ligands from this compound would exhibit similar, if not enhanced, coordination capabilities due to the presence of the selenium donor.

Transition Metal IonPotential Coordination GeometryPotential Donor Atoms Involved
Copper(II)Square Planar, Distorted OctahedralN, N, Se, Se
Nickel(II)Square Planar, OctahedralN, N, Se, Se
Cobalt(II)Tetrahedral, OctahedralN, N, Se, Se
Zinc(II)TetrahedralN, N, Se, Se
Palladium(II)Square PlanarN, N, Se, Se

Rational Design of Ligands for Catalytic Systems

The rational design of ligands is a fundamental aspect of developing efficient and selective catalysts. By systematically modifying the ligand structure, it is possible to fine-tune the electronic and steric environment around the metal center, thereby controlling its catalytic activity. rsc.org Ligands derived from this compound offer several avenues for such rational design.

Electronic Effects: The electronic properties of the benzoselenophene ring can be modified by introducing substituents at various positions. For example, electron-donating groups would increase the electron density on the selenium atom, making it a stronger donor and potentially stabilizing higher oxidation states of the coordinated metal. Conversely, electron-withdrawing groups would decrease the electron density, which could be beneficial in catalytic cycles that require metal-centered oxidation.

Steric Effects: The steric bulk of the ligand can be adjusted by introducing bulky groups on the amine precursor or on the benzoselenophene ring itself. This steric hindrance can control the access of substrates to the metal center, leading to enhanced selectivity in catalytic reactions. For instance, in asymmetric catalysis, chiral amines can be used in the condensation reaction with this compound to create chiral ligands that can induce enantioselectivity in the products.

Nature of the Donor Atoms: While the primary donor atoms are the imine nitrogens and the selenium, additional donor functionalities can be incorporated into the ligand backbone. For example, using an amino acid as the amine precursor would introduce a carboxylate group that could also coordinate to the metal, creating a ligand with N, Se, and O donor atoms. The combination of hard (N, O) and soft (Se) donor atoms can lead to unique reactivity and stability in the resulting metal complexes, making them suitable for a wider range of catalytic transformations. nih.gov The design of such selenium-containing Schiff base ligands is an emerging area with significant potential for applications in homogeneous catalysis. researchgate.net

The principles of ligand design, coupled with the unique properties of the this compound scaffold, provide a powerful platform for the development of novel transition metal catalysts for a variety of organic transformations. chemijournal.com

Comparative Studies with Other Chalcogenophenes and Heteroacenes

Comparison with Thiophene (B33073), Furan (B31954), and Tellurophene Analogues

The properties of chalcogenophenes, a class of five-membered heterocyclic compounds, are significantly influenced by the nature of the chalcogen atom (oxygen, sulfur, selenium, or tellurium) incorporated within the ring. This variation in the heteroatom leads to distinct structural, electronic, optical, and solid-state characteristics.

Structural and Electronic Divergences Due to Chalcogen Variation

The substitution of selenium with other chalcogens in the benzo[b]selenophene (B1597324) framework induces notable changes in molecular geometry and electronic structure. These differences can be attributed to the varying electronegativity, polarizability, and atomic radii of the chalcogen atoms. beilstein-journals.orgdoi.org As one moves down Group 16 from oxygen to tellurium, the electronegativity decreases, and the atomic size increases.

These structural alterations have a cascading effect on the electronic properties of the molecules. The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are modulated by the identity of the chalcogen atom. nih.govresearchgate.net Generally, moving down the group from sulfur to selenium to tellurium leads to a destabilization (increase in energy) of the HOMO level and a stabilization (decrease in energy) of the LUMO level. researchgate.net This results in a narrower HOMO-LUMO gap for heavier chalcogenophene analogues. nih.govresearchgate.net

The following table provides a comparative overview of key atomic and electronic properties of chalcogens.

ChalcogenAtomic Radius (pm)Electronegativity (Pauling Scale)Polarizability (ų)
Oxygen (O)603.440.802
Sulfur (S)1002.582.9
Selenium (Se)1202.553.77
Tellurium (Te)1402.15.5

Comparative Analysis of Optical and Electrochemical Properties (Band Gaps, Potentials)

The electronic variations stemming from the chalcogen atom directly translate to differences in the optical and electrochemical properties of the corresponding benzo[b]chalcogenophenes. The narrower HOMO-LUMO gap observed in selenophenes and tellurophenes compared to their furan and thiophene counterparts leads to a red-shift in their UV-visible absorption spectra. beilstein-journals.orgbeilstein-journals.org This means that compounds incorporating heavier chalcogens absorb light at longer wavelengths.

Electrochemical studies, such as cyclic voltammetry, reveal that selenophene-containing compounds generally exhibit lower oxidation potentials compared to their thiophene analogues. beilstein-journals.orgnih.govacs.org This indicates that they are more easily oxidized, a consequence of their higher-lying HOMO levels. The reduction potentials are also typically lower for selenophenes. nih.govacs.org These properties are advantageous for applications in organic electronics, where fine-tuning of energy levels is crucial for efficient charge transport. nih.govacs.org

The optical band gap, a key parameter for semiconductor materials, progressively decreases with the increasing atomic number of the chalcogen. nih.govresearchgate.netnih.gov This trend is a direct result of the narrowing HOMO-LUMO gap. researchgate.net For example, selenophene-based materials consistently show smaller optical band gaps than their thiophene-based counterparts. nih.govnih.govacs.org

The table below summarizes the general trends in optical and electrochemical properties for chalcogenophene analogues.

PropertyFuranThiopheneSelenophene (B38918)Tellurophene
Absorption Maximum (λmax) Shortest WavelengthLongest Wavelength
Oxidation Potential HighestLowest
Optical Band Gap (Eg) WidestNarrowest

Differences in Solid-State Packing and Intermolecular Interactions

In the solid state, the nature of the chalcogen atom plays a pivotal role in determining the crystal packing and the types of intermolecular interactions that govern the supramolecular architecture. beilstein-journals.orgcore.ac.uk Heavier chalcogens like selenium and tellurium have more diffuse and polarizable electron clouds, which facilitates stronger intermolecular interactions. beilstein-journals.orgnih.gov

Specifically, selenium atoms can participate in significant Se-Se intermolecular interactions, which are stronger than the corresponding S-S interactions in thiophene analogues. beilstein-journals.orgnih.govacs.orgnih.gov These interactions, a type of chalcogen bonding, can lead to more ordered and compact solid-state packing, which is beneficial for charge transport in organic semiconductor devices. beilstein-journals.orgnih.govacs.orgnih.gov The directionality and strength of these interactions can influence the molecular orientation and stacking motifs within the crystal lattice. nih.govresearchgate.net

In contrast, the intermolecular forces in furans are dominated by weaker dipole-dipole interactions and van der Waals forces. Thiophenes exhibit stronger intermolecular interactions than furans due to the greater polarizability of sulfur, but these are generally weaker than the Se-Se interactions in selenophenes. The strong Te-Te interactions in tellurophene-containing compounds can lead to significant aggregation and affect their solubility and processing. researchgate.net The crystal packing of these compounds often displays a synergistic interplay of halogen and chalcogen bonds. nih.gov

Comparative Reactivity Profiles and Synthetic Utility of Chalcogenophenes

The reactivity of chalcogenophenes in various chemical transformations is also influenced by the identity of the heteroatom. The differences in aromaticity and the electronic character of the ring system lead to distinct reactivity profiles, particularly in electrophilic substitution and metal-catalyzed cross-coupling reactions.

Generally, the aromaticity of the five-membered chalcogenophenes decreases in the order: thiophene > selenophene > furan > tellurophene. However, the reactivity towards electrophilic substitution does not strictly follow this trend and is often dependent on the specific reaction conditions and the nature of the electrophile. Selenophenes, like thiophenes, readily undergo electrophilic substitution reactions such as halogenation, nitration, and acylation. The synthetic utility of these reactions is crucial for the functionalization of the benzo[b]selenophene core, enabling the construction of more complex molecules. nih.gov

Heteroacenes Incorporating Selenophene Moieties Versus Other Heterocycles

Heteroacenes are a class of polycyclic aromatic compounds where one or more carbon atoms are replaced by heteroatoms. The incorporation of selenophene rings into heteroacene frameworks, often in comparison to or in combination with other heterocycles like thiophene, furan, or pyrrole (B145914), is a powerful strategy for tuning the properties of organic materials. nih.govresearchgate.netacs.orgchemistryviews.org

When a selenophene ring is fused into a larger π-conjugated system, it imparts its characteristic electronic properties to the entire molecule. researchgate.net Heteroacenes containing selenophene moieties typically exhibit narrower optical and electrochemical band gaps, and lower oxidation potentials compared to their all-thiophene or furan-containing counterparts. nih.govacs.org This is a direct consequence of the higher HOMO energy level associated with the selenophene unit. nih.gov

The enhanced intermolecular Se-Se interactions observed in selenophene-containing heteroacenes can lead to improved solid-state packing and, consequently, better charge transport characteristics in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. beilstein-journals.orgnih.govnih.gov The substitution of sulfur with selenium is a well-established molecular design strategy to enhance the performance of such devices. nih.govresearchgate.net

Furthermore, the combination of different heterocycles within the same heteroacene scaffold allows for a fine-tuning of the material's properties. beilstein-journals.org For instance, the inclusion of electron-rich pyrrole rings alongside selenophenes can further modify the electronic structure and solubility of the resulting S,N,Se-heteroacenes. nih.gov The systematic replacement of sulfur with selenium in a series of heteroacenes provides a clear demonstration of the structure-property relationships governed by the chalcogen atom. beilstein-journals.orgacs.org

Research Applications in Bioactive Compound Development

Investigation of Selenophene (B38918) Derivatives for Potential Bioactivity

The benzo[b]selenophene (B1597324) framework is considered a bioisostere of other biologically important molecules like naphthalene, indole (B1671886), and benzo[b]thiophene. researchgate.netingentaconnect.com This principle of bioisosteric replacement—substituting one atom or group with another that has similar physical or chemical properties—is a cornerstone of drug design. By synthesizing selenium-containing analogues of known bioactive molecules, researchers aim to enhance potency, modify selectivity, or improve metabolic stability. ingentaconnect.com The primary areas of investigation for these derivatives have been in oncology and infectious diseases. researchgate.netbenthamdirect.com

Several studies have highlighted the potential of selenophene derivatives as anticancer agents. researchgate.netnih.gov Research has shown that compounds incorporating the selenophene moiety can exhibit significant cytotoxicity against various human tumor cell lines. researchgate.net The mechanism of action often involves the induction of programmed cell death, or apoptosis, a critical pathway for eliminating cancerous cells. nih.govresearchgate.net

For instance, certain selenophene-based chalcone (B49325) analogs have been synthesized and evaluated for their anticancer effects. researchgate.net One such compound demonstrated effective, dose-dependent growth inhibition of human colorectal adenocarcinoma (HT-29) cells. researchgate.netcgu.edu.tw Further investigation into the molecular mechanism revealed that this compound induced apoptosis through pathways dependent on mitochondria and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.netcgu.edu.tw Similarly, other synthesized derivatives have shown potent activity against liver cancer cell lines (HepG-2), where they were found to influence key apoptosis-related proteins such as Bcl-2 and Bax. researchgate.net The generation of reactive oxygen species (ROS) is another mechanism by which some selenium-containing compounds exert their anticancer effects, as cancer cells are often more vulnerable to oxidative stress than healthy cells. nih.gov

Compound ClassSpecific Derivative ExampleCancer Cell LineReported Activity (IC₅₀)Observed Molecular Mechanism
Selenophene-based ChalconeCompound 6 (as referenced in study)HT-29 (Colorectal)19.98 ± 3.38 µMInduction of apoptosis via mitochondrial and caspase-3 pathways. researchgate.netcgu.edu.tw
Benzoselenazole DerivativeCompound A-7 (as referenced in study)HepG-2 (Liver)~13.86 - 20.71 µMInduction of apoptosis via influencing Bcl-2, Bax, and cleaved Caspase-3. researchgate.net

The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Organoselenium compounds are being explored as a source for new antimicrobial scaffolds. The structural similarity of benzo[b]selenophene to benzo[b]thiophene, a nucleus found in various bioactive compounds, supports its investigation for antibacterial properties. ingentaconnect.com

Research into benzo[b]thiophene acylhydrazones, the sulfur analogs of potential benzo[b]selenophene derivatives, has yielded promising results against multidrug-resistant bacteria. nih.gov Certain derivatives have demonstrated significant activity against various strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant clinical isolates. nih.gov For example, a chloro-substituted pyridinyl derivative showed a minimal inhibitory concentration (MIC) of 4 µg/mL against three different S. aureus strains. nih.gov The hydrophobicity conferred by the benzo[b]thiophene ring was found to be a critical factor for this biological activity. nih.gov These findings provide a strong rationale for the synthesis and evaluation of the corresponding benzo[b]selenophene analogs, with the expectation that the selenium isostere may offer a modulated or enhanced antimicrobial profile.

Compound Class (Analog)Specific Derivative ExampleBacterial StrainReported Activity (MIC)
Benzo[b]thiophene Acylhydrazone(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (Reference Strain)4 µg/mL nih.gov
Benzo[b]thiophene Acylhydrazone(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (MRSA Isolate)4 µg/mL nih.gov
Benzo[b]thiophene Acylhydrazone(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (Daptomycin-Resistant Isolate)4 µg/mL nih.gov
Benzo[b]thiophene DerivativeBenzonaptho-substituted derivative (as referenced in study)Klebsiella pneumoniae10-20 µg/mL researchgate.net

Design and Synthesis of Selenophene-Based Scaffolds for Medicinal Chemistry Research

The benzo[b]selenophene core is regarded as a promising scaffold for the development of biologically active compounds. researchgate.netingentaconnect.com Benzo[b]selenophene-2-carboxaldehyde is an ideal starting material for medicinal chemistry campaigns because the aldehyde group is a versatile chemical handle. It can be readily transformed into a multitude of other functional groups, allowing for the creation of a large library of derivatives for biological screening.

Synthetic chemists can employ various reactions starting from the aldehyde. For example, condensation reactions with amines can produce imines (Schiff bases), while reactions with activated methylene (B1212753) compounds (e.g., Knoevenagel condensation) or methyl ketones (e.g., Claisen-Schmidt condensation) can yield a diverse range of substituted alkenes and chalcone-like structures. These synthetic routes enable systematic modifications of the molecule's periphery, which is crucial for exploring structure-activity relationships (SAR). Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, further expand the ability to functionalize the benzo[b]selenophene ring system, providing access to novel chemical space for drug discovery. nih.gov The strategic design and synthesis of these derivative libraries are essential for identifying lead compounds with potent and selective bioactivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Benzo[b]selenophene-2-carboxaldehyde, and how can reductive amination be optimized for functionalization?

  • Methodological Answer : this compound derivatives are synthesized via a multi-step process. For example, ethyl 5-aminobenzo[b]selenophene-2-carboxylate (precursor) undergoes reductive amination using formaldehyde and NaBH3CN in acetonitrile under acidic conditions to yield 5-(dimethylamino) derivatives . Key parameters include temperature control (0°C initial, room temperature for reaction), stoichiometric ratios (e.g., 1:1 aldehyde:amine), and pH adjustment (acetic acid as catalyst). Yield optimization requires monitoring reaction progress via TLC or HPLC.

Q. What analytical techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and <sup>77</sup>Se NMR) is critical for structural elucidation, particularly for confirming selenophene ring integrity and aldehyde proton signals (~9.5–10 ppm). Mass spectrometry (HRMS) validates molecular weight, while UV-Vis spectroscopy identifies π→π* transitions in the selenophene core (~250–300 nm) . Purity assessment is best achieved via reverse-phase HPLC with C18 columns and acetonitrile/water gradients.

Q. How can chromatographic purification challenges for polar Benzo[b]selenophene derivatives be addressed?

  • Methodological Answer : Silica gel chromatography with ethyl acetate/hexane gradients (20–50% ethyl acetate) effectively separates polar aldehyde derivatives. For highly polar intermediates (e.g., carboxylic acids), ion-exchange chromatography or preparative HPLC with 0.1% trifluoroacetic acid (TFA) in the mobile phase improves resolution . Recrystallization from ethanol/water mixtures (1:3 v/v) enhances purity of crystalline derivatives.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in oxidative coupling reactions?

  • Methodological Answer : DDQ-mediated oxidative dehydrogenative coupling involves charge-transfer (CT) complex formation between DDQ and the selenophene substrate. The reaction proceeds via single-electron transfer (SET), generating a radical cation intermediate that reacts with a neutral substrate molecule. Computational studies (DFT) reveal that frontier molecular orbital (FMO) overlap between the selenophene’s HOMO and DDQ’s LUMO dictates reactivity . Kinetic studies (EPR/UV-Vis) confirm radical intermediates, while acid additives (e.g., H2SO4) stabilize the transition state.

Q. How can computational methods predict regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For Suzuki-Miyaura coupling, the aldehyde group’s electron-withdrawing effect directs coupling to the selenophene’s 3-position. Fukui indices and electrostatic potential maps identify nucleophilic/electrophilic sites . Molecular dynamics simulations (e.g., Gaussian or ORCA) assess solvent effects (e.g., DMF vs. THF) on reaction pathways.

Q. How should researchers address contradictions in bioactivity data for selenophene derivatives across studies?

  • Methodological Answer : Apply false discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) to adjust p-values in high-throughput screening data, reducing Type I errors . Validate discrepancies via orthogonal assays (e.g., SPR vs. ELISA for binding affinity) and meta-analysis using standardized protocols (e.g., IC50 normalization). Cross-reference crystallographic data (e.g., PDB) to confirm target engagement.

Methodological Considerations

Q. What strategies improve the stability of this compound during storage?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation. Lyophilization with cryoprotectants (e.g., trehalose) enhances stability for long-term storage. For solutions, use anhydrous DMSO or DMF with molecular sieves (3Å) to minimize aldehyde hydration.

Q. How can researchers design structure-activity relationship (SAR) studies for selenophene-based inhibitors?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogens at the 5-position, methyl groups at the 3-position). Use multivariate regression analysis (e.g., CoMFA/CoMSIA) to correlate electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters with bioactivity. Validate models via leave-one-out cross-validation (Q<sup>2</sup> > 0.5) .

Data Presentation Example

Derivative Synthetic Yield λmax (nm) IC50 (nM)
5-NH272%268320 ± 15
5-N(CH3)265%275110 ± 8

Data derived from reductive amination and enzymatic assays .

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